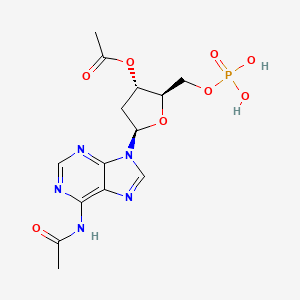
N-Acetyl-3'-O-acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, a tetrahydrofuran ring, and a phosphonooxy group. Its intricate molecular arrangement makes it a subject of interest in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective reactions to form the desired bonds, and deprotection steps to yield the final product. Common synthetic routes may involve the use of protecting groups for the amino and hydroxyl functionalities, followed by coupling reactions to introduce the purine base and the phosphonooxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of automated reactors and stringent control of reaction conditions such as temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the desired reactions while minimizing side reactions is also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the purine base or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the purine base or the phosphonooxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base.
Scientific Research Applications
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids or enzymes, affecting their function. The phosphonooxy group may participate in phosphorylation reactions, altering the activity of proteins and other biomolecules. These interactions can modulate various cellular pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside with a similar purine base but lacking the phosphonooxy group.
Deoxyadenosine: Similar to adenosine but with a deoxyribose sugar instead of a ribose.
Nucleotide analogs: Compounds with similar structures used in antiviral and anticancer therapies.
Uniqueness
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in phosphorylation reactions and interact with nucleic acids and enzymes makes it a valuable compound in various research and therapeutic applications.
Properties
CAS No. |
51246-81-2 |
|---|---|
Molecular Formula |
C14H18N5O8P |
Molecular Weight |
415.30 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-acetamidopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C14H18N5O8P/c1-7(20)18-13-12-14(16-5-15-13)19(6-17-12)11-3-9(26-8(2)21)10(27-11)4-25-28(22,23)24/h5-6,9-11H,3-4H2,1-2H3,(H2,22,23,24)(H,15,16,18,20)/t9-,10+,11+/m0/s1 |
InChI Key |
RETLMHDIZMOVDM-HBNTYKKESA-N |
Isomeric SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)OC(=O)C |
Canonical SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


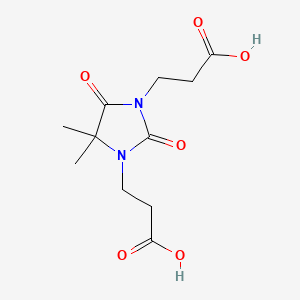
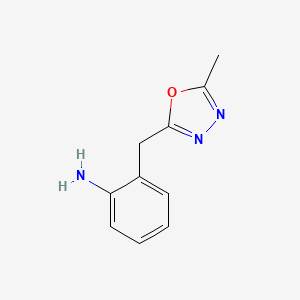
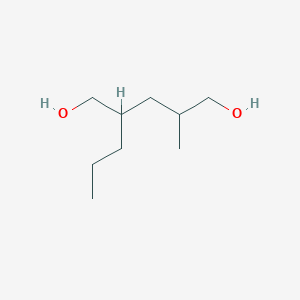
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)
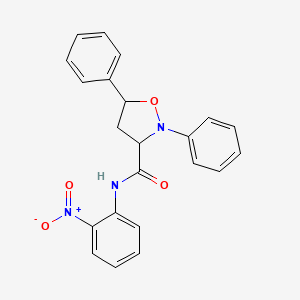
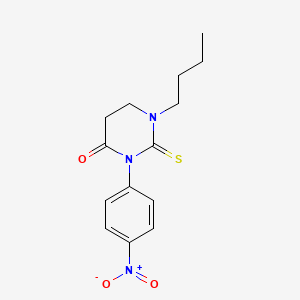
![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)
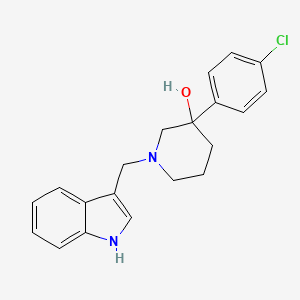
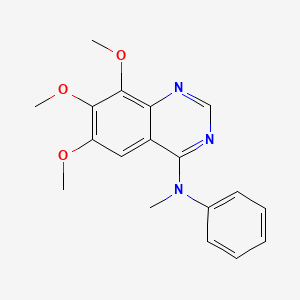
![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)

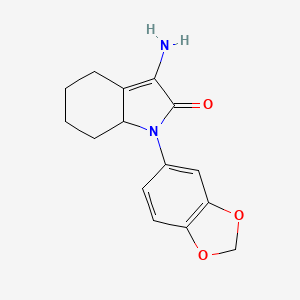
![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)

